rac-2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]aceticacid
Description
rac-2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetic acid is a bicyclic carboxylic acid characterized by a norbornane-like framework (bicyclo[2.2.1]heptane) with a ketone group at the 6-position and an acetic acid substituent at the 2-position. Its molecular formula is C₈H₁₀O₃ (molecular weight: 154.16 g/mol) . The compound’s stereochemistry and functional groups make it a versatile intermediate in organic synthesis and drug discovery. Key structural features include:
Properties
Molecular Formula |
C9H12O3 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-[(1S,2S,4S)-6-oxo-2-bicyclo[2.2.1]heptanyl]acetic acid |
InChI |
InChI=1S/C9H12O3/c10-8-3-5-1-6(4-9(11)12)7(8)2-5/h5-7H,1-4H2,(H,11,12)/t5-,6-,7-/m0/s1 |
InChI Key |
MHONEYJIHNNHMS-ACZMJKKPSA-N |
Isomeric SMILES |
C1[C@H]2C[C@@H]([C@@H]1CC(=O)O)C(=O)C2 |
Canonical SMILES |
C1C2CC(C1CC(=O)O)C(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Bicyclo[2.2.1]heptane Core Construction
- The bicyclic ring system is often synthesized via Diels-Alder cycloaddition reactions involving cyclopentadiene and appropriate dienophiles, which yield bicyclo[2.2.1]heptane derivatives.
- Subsequent oxidation or functional group transformations introduce the 6-oxo group (ketone) on the bicyclic structure.
Introduction of the Acetic Acid Side Chain
- The acetic acid substituent at the 2-position is commonly introduced by alkylation of the bicyclic ketone or related intermediates with haloacetic acid derivatives or esters.
- This step may involve enolate chemistry or nucleophilic substitution reactions.
Specific Preparation Methods and Reaction Conditions
Alkylation of Bicyclic Ketones with Haloacetic Esters
One documented approach involves the alkylation of a bicyclo[2.2.1]heptan-2-one intermediate with haloacetic esters under basic conditions to introduce the acetic acid side chain.
- Starting Material: Bicyclo[2.2.1]heptan-2-one (with or without the 6-oxo group pre-installed)
- Reagents: Haloacetic acid esters (e.g., ethyl bromoacetate)
- Base: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to generate enolates
- Solvent: Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF)
- Temperature: Typically 0°C to room temperature
- Workup: Hydrolysis of esters to carboxylic acids using aqueous acid or base
Two-Step Alkylation and Bromination Sequence
In a related synthesis (from analog studies), a two-step process involves:
- Alkylation of an ester intermediate with a cyclopentyl bromide derivative
- Subsequent bromination to introduce a leaving group for further substitution
This method allows for the preparation of racemic acids structurally related to rac-2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetic acid, with the possibility of separation of enantiomers by chiral chromatography.
Use of Chiral High-Performance Liquid Chromatography (HPLC)
- After racemic synthesis, chiral HPLC is employed to separate enantiomers if optically pure compounds are desired.
- This technique has been used successfully to isolate pure enantiomers of bicyclic keto acids with acetic acid substituents.
Reaction Scheme Summary (Hypothetical)
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Diels-Alder Cycloaddition | Cyclopentadiene + dienophile, heat or catalyst | Bicyclo[2.2.1]heptane derivative | Forms bicyclic core |
| 2 | Oxidation | Mild oxidants (e.g., PCC, KMnO4) | 6-Oxo bicyclo[2.2.1]heptan-2-one | Introduces ketone at position 6 |
| 3 | Enolate Formation & Alkylation | Base (NaH, t-BuOK), ethyl bromoacetate, THF | Ester-substituted bicyclic intermediate | Adds acetic acid side chain |
| 4 | Hydrolysis | Aqueous acid/base | rac-2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetic acid | Converts ester to acid |
| 5 | Chiral HPLC Separation | Chiral stationary phase | Enantiomerically enriched or pure acid | Optional for stereochemical purity |
Research Discoveries and Optimization Notes
- The acidifying effect of trifluoromethyl substituents on related bicyclic acids has been shown to influence diastereomeric enrichment during synthesis, suggesting electronic effects can be exploited for stereoselectivity.
- Amide coupling reactions involving related bicyclic acids have demonstrated the importance of mild conditions (e.g., use of Ghosez reagent) to avoid epimerization at stereocenters adjacent to the acid function.
- The use of chiral preparative HPLC remains a standard for obtaining optically pure compounds from racemic mixtures in this chemical class.
- The bicyclic keto acid scaffold is a versatile intermediate for further functionalization in medicinal chemistry, as evidenced by its incorporation into soluble guanylate cyclase activators (e.g., runcaciguat analogs).
Data Table: Key Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C9H12O3 |
| Molecular Weight | 168.19 g/mol |
| CAS Number | 42070-76-8 |
| SMILES | O=C(O)CC1CC2CC(=O)C1C2 |
| Density | Not available |
| Melting Point | Not available |
| Boiling Point | Not available |
| Stability Notes | Stable under normal laboratory conditions |
Chemical Reactions Analysis
Types of Reactions: rac-2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the ketone group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, mild temperature conditions.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
rac-2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetic acid involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bicyclic structure may also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table compares rac-2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetic acid with structurally related bicyclic compounds:
Research Findings and Gaps
- Synthetic challenges : The steric hindrance of the bicyclic core may complicate derivatization, necessitating optimized catalytic methods.
Biological Activity
Rac-2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetic acid is a bicyclic compound notable for its unique structure and potential biological activities. This compound belongs to a class of organic acids characterized by chiral centers, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclo[2.2.1]heptane framework with a ketone functional group at the 6-position, contributing to its stability and reactivity. The systematic name reflects its stereochemistry and complexity, making it an interesting subject for medicinal chemistry.
Mechanisms of Biological Activity
The biological activity of rac-2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetic acid has been explored through various studies, indicating several mechanisms:
- Enzyme Interaction : The compound interacts with specific enzymes, influencing their activity and leading to various biochemical effects.
- Metabolic Pathways : It may affect metabolic pathways and signaling cascades within cells.
These interactions underline the compound's significance in pharmacodynamics and pharmacokinetics.
Biological Activities
Research has highlighted several biological activities associated with rac-2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetic acid:
- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, suggesting potential therapeutic uses in inflammatory diseases.
- Neuroprotective Effects : Studies indicate that bicyclic compounds can exhibit neuroprotective properties, making them candidates for treating neurodegenerative disorders.
- Analgesic Activity : There is evidence supporting the analgesic effects of related compounds, which could be relevant for pain management therapies.
Data Table: Comparison of Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Rac-methyl 2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetate | Structure | Methyl ester derivative; enhanced lipophilicity |
| (1S,3S)-3-(3-hydroxyphenyl)cyclopentanecarboxylic acid | Structure | Exhibits anti-inflammatory properties; different bicyclic structure |
| (1S)-7-Oxabicyclo[3.3.0]octane | Structure | Investigated for neuroprotective effects; different bicyclic framework |
This table illustrates the diversity within bicyclic structures and highlights the unique aspects of rac-2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetic acid that may contribute to its distinct biological activities.
Case Studies
Several studies have investigated the biological effects of rac-2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetic acid:
-
Study on Anti-inflammatory Effects : In a controlled study involving animal models of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers compared to controls.
- Findings : The study reported a decrease in cytokine levels and improved clinical scores in treated animals.
-
Neuroprotective Study : A recent investigation assessed the neuroprotective effects of this compound in models of neurodegeneration.
- Results : The compound demonstrated a capacity to reduce neuronal apoptosis and improve cognitive function in treated subjects.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for rac-2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetic acid in laboratory settings?
- Methodological Answer : Synthesis typically involves multi-step strategies, including catalytic cyclization and oxidation. Evidence from continuous flow reactors highlights improved efficiency via optimized catalysts (e.g., acid/base or metal salts) and reduced reaction times. For example, intermediates like 7-oxabicyclo[2.2.1]heptane derivatives are synthesized using stereoselective Diels-Alder reactions followed by selective oxidation .
- Key Considerations :
- Use of chiral catalysts to control stereochemistry.
- Purification via column chromatography or recrystallization to isolate the racemic mixture.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
